molecular formula C22H30NO4P B14346857 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane CAS No. 90330-43-1

13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane

Cat. No.: B14346857
CAS No.: 90330-43-1
M. Wt: 403.5 g/mol
InChI Key: SADATRKSJBRVPO-UHFFFAOYSA-N
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Description

13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organophosphorus compound known for its unique structure and versatile applications. This compound features a phosphanyl group attached to a macrocyclic framework containing oxygen and nitrogen atoms, making it an interesting subject for various chemical studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of diphenylphosphine with a suitable macrocyclic precursor. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process might include steps like purification through column chromatography and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and various macrocyclic derivatives .

Mechanism of Action

The mechanism by which 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane stands out due to its macrocyclic structure, which imparts unique properties such as enhanced stability and specific binding affinities. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .

Properties

CAS No.

90330-43-1

Molecular Formula

C22H30NO4P

Molecular Weight

403.5 g/mol

IUPAC Name

diphenyl(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phosphane

InChI

InChI=1S/C22H30NO4P/c1-3-7-21(8-4-1)28(22-9-5-2-6-10-22)23-11-13-24-15-17-26-19-20-27-18-16-25-14-12-23/h1-10H,11-20H2

InChI Key

SADATRKSJBRVPO-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCN1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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